1-isocyanato-3-methoxycyclobutane, Mixture of diastereomers
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Overview
Description
1-isocyanato-3-methoxycyclobutane is a compound that belongs to the class of isocyanates. It is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other. This compound has a molecular formula of C6H9NO2 and a molecular weight of 127.1.
Preparation Methods
The synthesis of 1-isocyanato-3-methoxycyclobutane can be achieved through various synthetic routes. One common method involves the transformation of primary amine groups present in a polymer into isocyanates using equimolar amounts of diphosgene or triphosgene and a soluble tertiary amine as the acid scavenger . This approach ensures the transformation of all amine groups quasi-simultaneously and instantaneously, resulting in the desired isocyanate functionalized compound.
Chemical Reactions Analysis
1-isocyanato-3-methoxycyclobutane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like hydroxide ions or halide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may yield alcohols or amines .
Scientific Research Applications
1-isocyanato-3-methoxycyclobutane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 1-isocyanato-3-methoxycyclobutane involves its reactivity with nucleophiles, such as amines, alcohols, and thiols. The isocyanate group reacts with these nucleophiles to form ureas, carbamates, and thiocarbamates, respectively. This reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group, which makes it susceptible to nucleophilic attack .
Comparison with Similar Compounds
1-isocyanato-3-methoxycyclobutane can be compared with other similar compounds, such as:
1-isocyanato-2-methoxycyclobutane: This compound has a similar structure but differs in the position of the methoxy group.
1-isocyanato-3-ethoxycyclobutane: This compound has an ethoxy group instead of a methoxy group.
1-isocyanato-3-methoxycyclopentane: This compound has a cyclopentane ring instead of a cyclobutane ring.
The uniqueness of 1-isocyanato-3-methoxycyclobutane lies in its specific structure and reactivity, which make it suitable for various applications in scientific research and industry.
Properties
CAS No. |
2649064-75-3 |
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Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-isocyanato-3-methoxycyclobutane |
InChI |
InChI=1S/C6H9NO2/c1-9-6-2-5(3-6)7-4-8/h5-6H,2-3H2,1H3 |
InChI Key |
HFIRQBTYRUPDKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C1)N=C=O |
Purity |
95 |
Origin of Product |
United States |
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